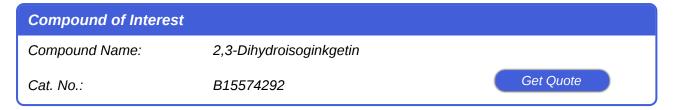


2,3-Dihydroisoginkgetin: A Technical Overview of its Chemical Properties and Biological Activities

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biflavonoid **2,3-Dihydroisoginkgetin**, covering its chemical structure, physicochemical properties, and known biological activities. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

2,3-Dihydroisoginkgetin is a naturally occurring biflavonoid that has been isolated from plants such as Metasequoia glyptostroboides and the leaves of Ginkgo biloba L. Its chemical structure is characterized by two flavonoid moieties linked together. The molecular formula of **2,3-Dihydroisoginkgetin** is $C_{32}H_{24}O_{10}$.

CAS Number: 828923-27-9[1][2][3][4]

Synonyms: 4H-1-Benzopyran-4-one, 2-[3-[5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-4-methoxyphenyl]-2,3-dihydro-5,7-dihydroxy-, (2S)-

The fundamental structure consists of two flavone units, one of which is a dihydroflavone, connected by a carbon-carbon bond. This structural complexity contributes to its specific biological activities.



Physicochemical and Biological Data

The following table summarizes the key quantitative data for **2,3-Dihydroisoginkgetin**.

Property	Value	Reference(s)
Molecular Weight	568.527 g/mol	[2]
Molecular Formula	C32H24O10	[2]
Boiling Point	850.6 °C at 760 mmHg	[2]
Density	1.5 g/mL	[2]
Tyrosinase Inhibition	36.84% inhibition at 0.1 mM	[4]
IC₅₀ (HEMn cells)	86.16 µM	[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific research. Below are methodologies for the isolation and biological evaluation of **2,3- Dihydroisoginkgetin**.

Isolation from Metasequoia glyptostroboides

While a highly detailed, step-by-step protocol for the isolation of **2,3-Dihydroisoginkgetin** is not readily available in the public domain, a general procedure can be inferred from studies on the isolation of other compounds from Metasequoia glyptostroboides. The following is a representative protocol:

- Extraction: Air-dried and powdered leaves of Metasequoia glyptostroboides are extracted
 with a suitable solvent, such as methanol or ethanol, at room temperature. The extraction is
 typically repeated multiple times to ensure a comprehensive extraction of secondary
 metabolites.
- Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. This is often done sequentially with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate



compounds based on their polarity. Biflavonoids like **2,3-Dihydroisoginkgetin** are often enriched in the ethyl acetate fraction.

- Chromatographic Separation: The ethyl acetate fraction is then subjected to various chromatographic techniques for further purification. This may include:
 - Column Chromatography: Using silica gel or Sephadex LH-20 as the stationary phase with a gradient elution system of solvents like chloroform-methanol or n-hexane-ethyl acetate.
 - Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds using a C18 column and a mobile phase typically consisting of a mixture of methanol and water or acetonitrile and water.
- Structure Elucidation: The purified **2,3-Dihydroisoginkgetin** is then identified and its structure confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Anti-Tyrosinase Activity Assay

The following protocol for assessing the anti-tyrosinase effect of **2,3-Dihydroisoginkgetin** is based on the methodology described by Cheng KT, et al. (2007) and general tyrosinase inhibition assay procedures.

- Cell Culture: Human epidermal melanocytes (HEMn) are cultured in appropriate media supplemented with growth factors.
- Treatment: The cultured HEMn cells are treated with various concentrations of **2,3 Dihydroisoginkgetin** for a specified period (e.g., 7 days). A known tyrosinase inhibitor, such as kojic acid, can be used as a positive control.
- Cell Lysis: After the treatment period, the cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer to release the cellular contents, including tyrosinase.
- Tyrosinase Activity Measurement: The tyrosinase activity in the cell lysates is determined by measuring the rate of L-DOPA oxidation. The cell lysate is incubated with L-DOPA, and the



formation of dopachrome is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 475 nm).

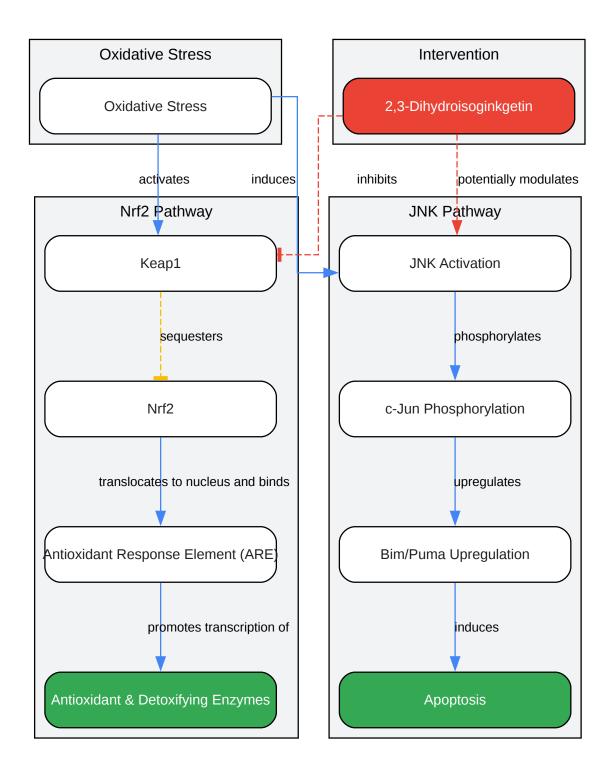
Data Analysis: The percentage of tyrosinase inhibition is calculated by comparing the
enzyme activity in the cells treated with 2,3-Dihydroisoginkgetin to that of the untreated
control cells. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of
the enzyme activity, is then determined.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by **2,3-Dihydroisoginkgetin** are limited, the activities of structurally related biflavonoids and dihydroflavonoids provide insights into its potential mechanisms of action. The closely related isoginkgetin has been shown to modulate the Nrf2/ARE and JNK signaling pathways. It is plausible that **2,3-Dihydroisoginkgetin** exerts its biological effects through similar mechanisms.

Putative Signaling Pathway for the Antioxidant and Proapoptotic Effects of 2,3-Dihydroisoginkgetin





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Caption: Putative signaling pathways modulated by **2,3-Dihydroisoginkgetin**.

This diagram illustrates two potential signaling pathways influenced by **2,3- Dihydroisoginkgetin**, based on the known activities of related flavonoids.



- Nrf2 Pathway: 2,3-Dihydroisoginkgetin may inhibit Keap1, leading to the release and nuclear translocation of Nrf2. Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of antioxidant and detoxifying enzymes. This mechanism contributes to the cellular defense against oxidative stress.
- JNK Pathway: In the context of cellular stress, the c-Jun N-terminal kinase (JNK) pathway can be activated, leading to the phosphorylation of c-Jun. This transcription factor can then upregulate the expression of pro-apoptotic proteins like Bim and Puma, ultimately inducing apoptosis. Flavonoids have been shown to modulate this pathway, suggesting a potential role for 2,3-Dihydroisoginkgetin in regulating apoptosis.

It is important to note that further research is required to definitively establish the direct effects of **2,3-Dihydroisoginkgetin** on these specific signaling pathways.

Conclusion

2,3-Dihydroisoginkgetin is a biflavonoid with demonstrated biological activity, particularly as a tyrosinase inhibitor. Its complex chemical structure offers potential for further investigation into its therapeutic applications. This technical guide provides a foundational understanding of its chemical properties and biological activities, serving as a valuable resource for guiding future research and development efforts. The elucidation of its precise mechanisms of action, including its impact on cellular signaling pathways, will be a critical next step in realizing its full therapeutic potential.

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